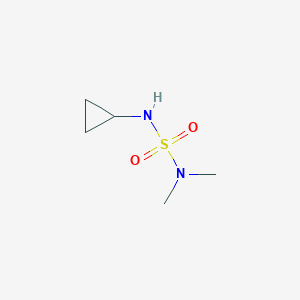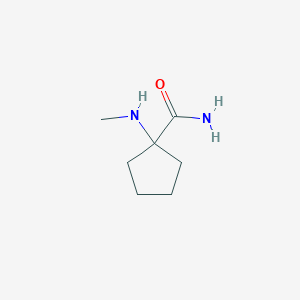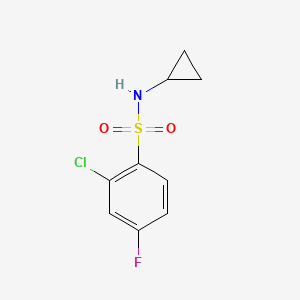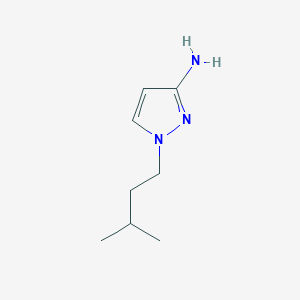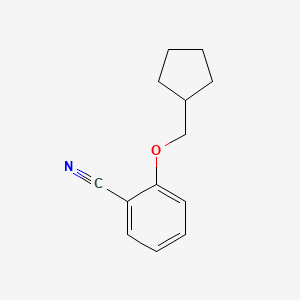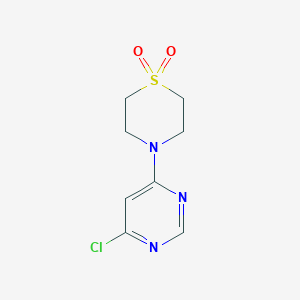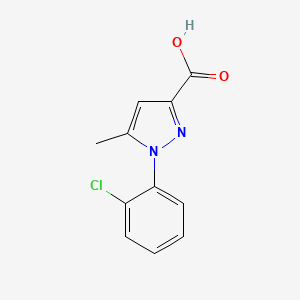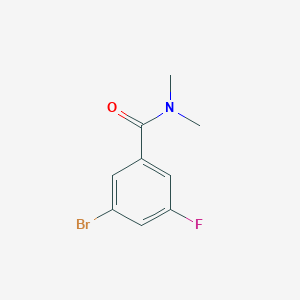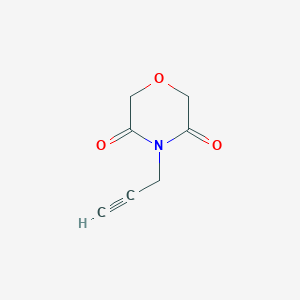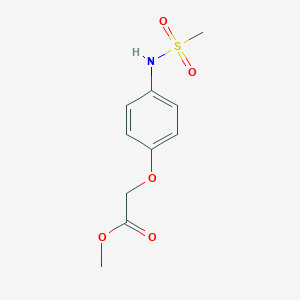![molecular formula C4H9F2NO B1427620 2-[(2,2-二氟乙基)氨基]乙醇 CAS No. 505-06-6](/img/structure/B1427620.png)
2-[(2,2-二氟乙基)氨基]乙醇
描述
“2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 505-06-6 . It has a molecular weight of 125.12 and its IUPAC name is 2-[(2,2-difluoroethyl)amino]ethanol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is 1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 125.12 .科学研究应用
环境毒性和生物蓄积
多氟烷基化学物质,包括那些结构与二氟乙基相关的物质,是持久性环境污染物。它们的降解可能导致全氟烷基羧酸和磺酸,由于其毒性特征和潜在的生物蓄积,这些物质令人担忧。此类化合物的环境归宿、影响和生物降解性一直是广泛研究的主题,突出了进一步研究其影响和降解途径的必要性 (Liu 和 Avendaño,2013).
生物医学应用
基于氨基酸的聚合物,包括那些具有支链或功能化结构的聚合物,因其生物医学应用而受到越来越多的研究。这些聚合物具有生物相容性、可生物降解性,其降解产物可代谢。该领域的研究所关注于基因和药物的递送系统开发,突出了特定氨基酸(如赖氨酸、谷氨酸和天冬氨酸)在形成适合此类应用的高度支化结构中的作用 (Thompson 和 Scholz,2021).
分析和生化技术
氨基酸、肽和蛋白质的研究在各个科学学科中至关重要。已经开发出新的分析方法和技术,例如茚三酮反应,来检测、分离和分析这些化合物。这些技术应用于农业、环境、食品、法医和医学科学等领域,证明了氨基酸在研究中的多功能性和重要性 (Friedman,2004).
蛋白质设计中的氟化化合物
将疏水氨基酸的氟化类似物结合到蛋白质中是一种创造具有增强稳定性和新特性的蛋白质的创新方法。该策略旨在利用氟碳的独特物理化学特性,如化学惰性和热稳定性,来设计具有特定功能或改进性能的蛋白质 (Buer 和 Marsh,2012).
安全和危害
The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the compound is flammable, H314 means it causes severe skin burns and eye damage, and H335 means it may cause respiratory irritation .
属性
IUPAC Name |
2-(2,2-difluoroethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBDIUVNRUBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)amino]ethan-1-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


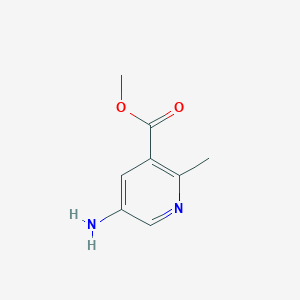
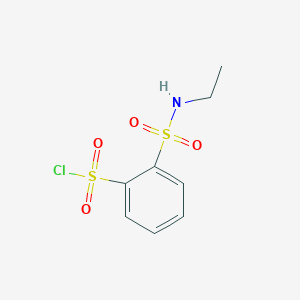
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
